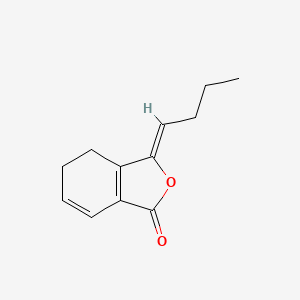

Ligustilide

Description

Ligustilide has been reported in Apiaceae, Angelica glauca, and other organisms with data available.

found in Umbelliferae plants; RN given refers to cpd without isomeric designation; structure in first source

Properties

IUPAC Name |

(3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVQXVFMNOFTMU-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C=CCC2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C(C=CCC2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4431-01-0, 81944-09-4 | |

| Record name | Ligustilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ligustilide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081944094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | z-ligustilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4431-01-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIGUSTILIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10HE68JD06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Targets of Ligustilide: A Technical Guide to Identification and Validation

For Immediate Release

This technical guide provides an in-depth overview of the current understanding of ligustilide's molecular targets and the methodologies employed for their identification and validation. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's mechanism of action, offering a comprehensive resource for advancing research into its therapeutic potential.

Introduction

This compound, a major bioactive phthalide compound isolated from medicinal plants such as Angelica sinensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. A critical aspect of harnessing its therapeutic potential lies in the precise identification and validation of its direct molecular targets and understanding its influence on cellular signaling pathways. This guide details the known protein targets of this compound, the signaling cascades it modulates, and the experimental workflows utilized to elucidate these interactions.

Identified Protein Targets and Binding Characteristics

Recent studies have successfully identified direct protein targets of this compound, providing crucial insights into its mechanism of action. These findings are pivotal for understanding the compound's pleiotropic effects and for the development of more targeted therapeutic strategies.

Table 1: Direct Protein Targets of this compound and Binding Details

| Target Protein | Binding Site | Method of Identification/Validation | Quantitative Binding Data | Reference |

| Early Growth Response Factor 1 (EGR1) | His386 | Thermal Proteome Profiling (TPP), Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), Surface Plasmon Resonance (SPR) | Not Reported | [1][2][3][4] |

| Transient Receptor Potential Ankyrin 1 (TRPA1) | Cys703 (covalent modification) | Drug Affinity Responsive Target Stability (DARTS), In-gel Imaging, Colocalization with Molecular Probe, Protein Spectrometry, Molecular Docking, Site-specific Mutation | Not Reported | [5] |

Modulation of Cellular Signaling Pathways

This compound exerts its pharmacological effects by modulating several key signaling pathways implicated in inflammation, cell survival, and stress response. The identification of its direct targets, such as EGR1 and TRPA1, provides a mechanistic link to these broader cellular effects.

EGR1-Mediated Anti-inflammatory Effects

This compound's interaction with EGR1 has been shown to disrupt its nuclear translocation and its binding to the promoter of a disintegrin and metalloproteinase 17 (ADAM17). This interference leads to the downregulation of ADAM17 transcription and a subsequent reduction in the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).

TRPA1 Modulation in Nociception

This compound covalently modifies the Cys703 residue of the TRPA1 ion channel, a key player in pain and inflammation signaling. This interaction modulates TRPA1 activity, contributing to the analgesic effects of this compound. The covalent nature of this binding suggests a potentially prolonged duration of action.

Experimental Protocols for Target Identification and Validation

The identification and validation of this compound's protein targets have been accomplished through a combination of cutting-edge, label-free techniques. The following sections provide an overview of the methodologies employed.

Target Identification Workflow

A multi-step approach is typically employed for the unbiased identification of drug targets, followed by rigorous validation of the initial findings.

Detailed Methodologies

-

Principle: TPP is a method used for the unbiased identification of drug targets on a proteome-wide scale. It is based on the principle that the thermal stability of a protein is altered upon ligand binding.

-

Protocol Outline:

-

Cell Culture and Treatment: Cells are cultured to the desired confluency and treated with either this compound or a vehicle control.

-

Thermal Challenge: The treated cells are aliquoted and subjected to a temperature gradient.

-

Protein Extraction and Digestion: Soluble proteins are extracted from the heated cell lysates and digested into peptides.

-

Mass Spectrometry Analysis: The peptide samples are analyzed by quantitative mass spectrometry to determine the melting curves for thousands of proteins.

-

Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

-

-

Principle: CETSA is a target engagement assay that validates the interaction between a drug and its target protein in a cellular environment. Like TPP, it relies on the ligand-induced thermal stabilization of the target protein.

-

Protocol Outline:

-

Cell Treatment: Intact cells are treated with various concentrations of this compound or a vehicle control.

-

Heating: The cell suspensions are heated to a specific temperature that causes partial denaturation of the target protein in the absence of the ligand.

-

Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are pelleted by centrifugation.

-

Protein Quantification: The amount of soluble target protein remaining in the supernatant is quantified by Western blotting or other protein detection methods. An increase in the amount of soluble protein in the this compound-treated samples indicates target engagement.

-

-

Principle: DARTS identifies protein targets by exploiting the phenomenon that drug binding can protect a protein from proteolysis.

-

Protocol Outline:

-

Cell Lysis and Treatment: Cell lysates are prepared and incubated with this compound or a vehicle control.

-

Protease Digestion: A protease, such as pronase or thermolysin, is added to the lysates to digest the proteins.

-

Reaction Quenching: The digestion is stopped after a specific time.

-

Analysis: The protein samples are analyzed by SDS-PAGE and Western blotting for the candidate target protein. A decrease in the degradation of the target protein in the presence of this compound suggests a direct binding interaction.

-

-

Principle: SPR is a label-free biophysical technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

-

Protocol Outline:

-

Immobilization: The purified target protein (ligand) is immobilized on the surface of a sensor chip.

-

Analyte Injection: A solution containing this compound (analyte) at various concentrations is flowed over the sensor surface.

-

Detection: The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.

-

Data Analysis: The binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (Kd) are determined from the sensorgrams, providing quantitative information about the binding affinity.

-

Conclusion and Future Directions

The identification of EGR1 and TRPA1 as direct molecular targets of this compound represents a significant advancement in understanding its multifaceted pharmacological effects. The application of sophisticated, label-free techniques has been instrumental in these discoveries. Future research should focus on obtaining quantitative binding data for these interactions to better correlate target engagement with cellular and physiological outcomes. Furthermore, the continued use of unbiased, proteome-wide screening methods may uncover additional targets, further elucidating the complex mechanism of action of this promising natural compound. The detailed experimental protocols provided herein offer a robust framework for researchers to validate these findings and explore new therapeutic avenues for this compound.

References

- 1. This compound Suppresses Macrophage-Mediated Intestinal Inflammation and Restores Gut Barrier via EGR1-ADAM17-TNF-α Pathway in Colitis Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Suppresses Macrophage-Mediated Intestinal Inflammation and Restores Gut Barrier via EGR1-ADAM17-TNF-α Pathway in Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound covalently binds to Cys703 in the pre-S1 helix of TRPA1, blocking the opening of channel and relieving pain in rats with acute soft tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Ligustilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustilide, a primary bioactive phthalide compound isolated from the roots of traditional Chinese medicinal herbs such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong, has garnered significant scientific attention for its potent neuroprotective properties. Preclinical evidence robustly suggests its therapeutic potential across a spectrum of neurodegenerative disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and vascular dementia. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on its molecular mechanisms, experimental evidence, and detailed methodologies for its investigation.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, inflammation, and apoptosis. These protective actions are mediated through the modulation of several key signaling pathways.

Anti-Oxidative Stress Effects

This compound enhances the endogenous antioxidant defense system, primarily through the activation of the Nrf2/HO-1 signaling pathway . It promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px). This leads to a reduction in reactive oxygen species (ROS) and lipid peroxidation, as evidenced by decreased levels of malondialdehyde (MDA).[1][2][3][4]

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are largely attributed to its ability to inhibit pro-inflammatory signaling cascades, notably the TLR4/NF-κB pathway . By downregulating Toll-like receptor 4 (TLR4) and inhibiting the activation of nuclear factor-kappa B (NF-κB), this compound suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5]

Anti-Apoptotic Effects

This compound demonstrates significant anti-apoptotic activity by modulating the expression of apoptosis-related proteins. It is known to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and inhibit the activation of caspases, such as caspase-3. This is partly mediated through the activation of pro-survival signaling pathways like the PI3K/Akt pathway .

Modulation of Other Key Signaling Pathways

-

Klotho Signaling: this compound has been shown to upregulate the expression of the anti-aging protein Klotho. Soluble Klotho has neuroprotective effects, and its induction by this compound contributes to the suppression of oxidative stress and inflammation.

-

SIRT1 Signaling: In models of vascular dementia, this compound has been found to activate Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity. The activation of the AMPK/SIRT1 pathway is implicated in the cognitive improvements observed with this compound treatment.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound in Ischemic Stroke Models

| Parameter | Animal Model | This compound Dose | Route of Administration | Duration of Treatment | Observed Effect | Reference |

| Infarct Volume | Rats (MCAO) | 32 or 40 mg/kg | Intragastric gavage | 2 hours post-ischemia | Reduced to ~40% of untreated animals | |

| Infarct Volume | Rats (I/R) | 20 mg/kg | Not specified | Not specified | Significant reduction in infarct volume | |

| Neurological Deficit Score | Rats (I/R) | 20, 40, or 80 mg/kg | Oral gavage | 3 and 0.5 hours before MCAO | Dose-dependent reduction in neurological deficit score | |

| Oxidative Stress (MDA levels) | Animal models of IS | Not specified | Not specified | Not specified | Significantly reduced MDA levels | |

| Oxidative Stress (SOD levels) | Animal models of IS | Not specified | Not specified | Not specified | Potential increase in SOD content | |

| Inflammation (Prx6 levels) | Rats (MCAO) | 40 mg/kg | Not specified | Not specified | Prx6 levels reduced to 2.3±1.2 times sham (vs. 11.7±3.1 in untreated) |

Table 2: Effects of this compound in Alzheimer's Disease Models

| Parameter | Animal Model | This compound Dose | Route of Administration | Duration of Treatment | Observed Effect | Reference |

| Cognitive Function (Morris Water Maze) | APP/PS1 mice | 40 mg/kg/day | Intragastric gavage | 8 weeks | Shortened escape latency and increased time in platform quadrant | |

| Cognitive Function (Y-maze test) | APP/PS1 mice | 5 µM | Not specified | 14 weeks | Significantly increased percentage of alternations | |

| Aβ-associated Pathology | Rats (intracerebral Aβ25-35 injection) | 40 mg/kg/day | Not specified | 15 days | Attenuated neuronal loss and Aβ accumulations | |

| Klotho Expression | APP/PS1 mice | Not specified | Not specified | Not specified | Increased Klotho expression by more than 100% | |

| Soluble Klotho (sKL) Levels | APP/PS1 mice | Not specified | Not specified | Not specified | Significantly increased sKL release | |

| Mitochondrial Function | SAMP8 mice | Not specified | Not specified | Not specified | Increased levels of fusion proteins (Mfn1, Mfn2) and decreased fission protein (P-Drp1) |

Table 3: Effects of this compound in Parkinson's Disease Models

| Parameter | Animal Model | This compound Dose | Route of Administration | Duration of Treatment | Observed Effect | Reference |

| Motor Deficits | C57/B6J mice (MPTP-induced) | 20 mg/kg | Injection | 5 days | Attenuated motor deficits | |

| Dopaminergic Neuron Loss | C57/B6J mice (MPTP-induced) | 20 mg/kg | Injection | 5 days | Prevented the loss of dopaminergic neurons in the substantia nigra |

Table 4: Effects of this compound in Vascular Dementia Models

| Parameter | Animal Model | This compound Dose | Route of Administration | Duration of Treatment | Observed Effect | Reference |

| Learning and Memory (Morris Water Maze) | Rats (Bilateral common carotid artery occlusion) | 20 or 40 mg/kg/day | Intragastric administration | 4 weeks | Effectively ameliorated learning and memory deficiency | |

| Oxidative Stress (SOD, GSH-Px, CAT) | VaD rats | 20 or 40 mg/kg/day | Intragastric administration | 4 weeks | Increased activities of SOD, GSH-Px, and CAT | |

| Oxidative Stress (MDA) | VaD rats | 20 or 40 mg/kg/day | Intragastric administration | 4 weeks | Decreased level of MDA | |

| Apoptosis (Bax/Bcl-2 ratio) | VaD rats | Not specified | Not specified | Not specified | Decreased Bax and increased Bcl-2 expression | |

| SIRT1 Expression | VaD rats | Not specified | Not specified | Not specified | Enhanced expression of SIRT1 |

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Ischemic Stroke)

-

Animal Model: Male Sprague-Dawley rats (250-270 g).

-

Anesthesia: Intraperitoneal injection of chloral hydrate.

-

Procedure:

-

A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.

-

The ECA is ligated and dissected distally.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and gently advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The suture is left in place for a predetermined duration (e.g., 2 hours) to induce ischemia.

-

For reperfusion, the suture is carefully withdrawn.

-

-

This compound Administration: Administered by oral gavage at specified doses (e.g., 20, 40, or 80 mg/kg) at pre-determined time points before or after MCAO.

-

Outcome Measures:

-

Neurological Deficit Scoring: Assessed using a graded scale (e.g., 0-5) based on motor deficits.

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.

-

APP/PS1 Transgenic Mouse Model (Alzheimer's Disease)

-

Animal Model: APP/PS1 double-transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) mutations.

-

This compound Administration: Administered via intragastric gavage daily for a specified duration (e.g., 8 or 14 weeks).

-

Behavioral Testing:

-

Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant are measured.

-

Y-Maze Test: To evaluate short-term spatial working memory. The number of arm entries and the sequence of entries are recorded to calculate the percentage of spontaneous alternations.

-

-

Histological and Biochemical Analysis:

-

Immunohistochemistry: Brain sections are stained with antibodies against Aβ plaques and neuronal markers (e.g., NeuN).

-

ELISA: To quantify the levels of soluble and insoluble Aβ peptides in brain homogenates.

-

Western Blotting: To measure the expression levels of proteins involved in APP processing (e.g., ADAM10), Klotho, and other signaling molecules.

-

MPTP-Induced Mouse Model (Parkinson's Disease)

-

Animal Model: Male C57/B6J mice.

-

Induction of Parkinsonism: Intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.

-

This compound Administration: Administered via injection for a specified period before or after MPTP administration.

-

Behavioral Assessment:

-

Rotarod Test: To measure motor coordination and balance. The latency to fall from a rotating rod is recorded.

-

Pole Test: To assess bradykinesia. The time taken to turn and descend a vertical pole is measured.

-

-

Neurochemical and Histological Analysis:

-

Immunohistochemistry: Staining of brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra.

-

HPLC: To measure dopamine and its metabolite levels in the striatum.

-

Bilateral Common Carotid Artery Occlusion (BCCAO) in Rats (Vascular Dementia)

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Procedure:

-

Under anesthesia, a ventral midline cervical incision is made.

-

Both common carotid arteries are carefully isolated from the surrounding tissues.

-

The arteries are permanently occluded using surgical clips or ligatures.

-

-

This compound Administration: Oral administration daily for a specified period (e.g., 4 weeks) following the BCCAO surgery.

-

Cognitive Assessment:

-

Morris Water Maze: To evaluate spatial learning and memory deficits.

-

-

Biochemical and Molecular Analysis:

-

Oxidative Stress Markers: Measurement of MDA levels and activities of SOD, GSH-Px, and CAT in brain tissue homogenates.

-

Western Blotting: To assess the expression of apoptosis-related proteins (Bcl-2, Bax), and proteins in the SIRT1 and other relevant signaling pathways.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathways modulated by this compound and a general experimental workflow for investigating its neuroprotective effects.

Caption: Key signaling pathways modulated by this compound.

References

- 1. Frontiers | Preclinical evidence and mechanistic insights of this compound in ischemic stroke: a systematic review and meta-analysis [frontiersin.org]

- 2. This compound Improves Cognitive Impairment via Regulating the SIRT1/IRE1α/XBP1s/CHOP Pathway in Vascular Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound improves aging-induced memory deficit by regulating mitochondrial related inflammation in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

Ligustilide's Role in Modulating TLR4/Peroxiredoxin 6 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of Ligustilide, a primary bioactive compound isolated from Angelica sinensis. The focus is on its modulatory role in the Toll-like receptor 4 (TLR4) and Peroxiredoxin 6 (PRDX6) signaling pathways. This compound has demonstrated significant potential in mitigating inflammatory responses by inhibiting the activation of TLR4 and its downstream signaling cascades, including the MyD88-dependent and TRIF-dependent pathways. This inhibition leads to a reduction in the activation of key transcription factors such as NF-κB and AP-1, and consequently, a decrease in the production of pro-inflammatory cytokines and mediators. A compelling aspect of this compound's mechanism of action is its interplay with PRDX6, an enzyme with a dual role in oxidative stress and inflammation. Evidence suggests that extracellular PRDX6 can act as a damage-associated molecular pattern (DAMP), activating TLR4. This compound has been shown to inhibit the expression and release of PRDX6, thereby attenuating TLR4-mediated inflammation. However, the precise nature of the PRDX6-TLR4 interaction remains an area of active investigation, with some conflicting findings. This document consolidates the current understanding, presents quantitative data on this compound's efficacy, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The Toll-like receptor 4 (TLR4) signaling pathway is a cornerstone of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) and endogenous damage-associated molecular patterns (DAMPs) to initiate an inflammatory cascade.[1]

Peroxiredoxin 6 (PRDX6) is a unique member of the peroxiredoxin family of antioxidant enzymes that also exhibits phospholipase A2 activity.[2] Beyond its intracellular roles, extracellular PRDX6 has been implicated as a DAMP that can activate TLR4, thereby propagating inflammation.[3][4] This positions the TLR4/PRDX6 signaling axis as a promising target for therapeutic intervention in inflammatory conditions.

This compound (LIG), a major phthalide constituent of Angelica sinensis, has been traditionally used in Asian medicine for its anti-inflammatory and neuroprotective properties.[5] Emerging scientific evidence indicates that this compound exerts its therapeutic effects, at least in part, by modulating the TLR4 signaling pathway. This guide delves into the specifics of this modulation, with a particular focus on the interplay with PRDX6.

Quantitative Data on this compound's Modulatory Effects

The following tables summarize the quantitative effects of this compound on key components of the TLR4 and PRDX6 signaling pathways, as reported in various preclinical studies.

Table 1: Dose-Dependent Effect of this compound on TLR4 Expression

| Cell Type/Model | Treatment | This compound Concentration | Change in TLR4 mRNA Expression | Reference |

| Primary Cultured Rat Astrocytes | LPS (1 µg/mL) for 6h | 1 µM | 56% decrease | |

| 10 µM | 80% decrease | |||

| 50 µM | 93% decrease | |||

| Rat Model of Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | CFA injection | Not specified (in vivo) | Significant decrease in TLR4 mRNA |

Table 2: Effect of this compound on TLR4 Protein Expression

| Cell Type/Model | Treatment | This compound Treatment | Change in TLR4 Protein Expression | Reference |

| Rat Model of CFA-induced Inflammatory Pain | CFA injection | Intravenous injection | Inhibition of CFA-induced 1.5-fold increase | |

| Rat Model of Bleomycin-induced Pulmonary Fibrosis | Bleomycin (5 mg/kg) | 20, 40, 80 mg/kg for 4 weeks | Dose-dependent significant reduction | |

| Scopolamine-induced Murine Model | Scopolamine | Not specified | Significant decrease in hippocampal TLR4 |

Table 3: Dose-Dependent Effect of this compound on Inflammatory Mediator Production in LPS-Stimulated Primary Rat Microglia

| Inflammatory Mediator | This compound Concentration (µmol/L) | % of LPS-induced Production | Reference |

| Nitric Oxide (NO) | 2.5 | 75.9% | |

| 5 | 54.4% | ||

| 10 | 43.1% | ||

| 20 | 47.6% | ||

| TNF-α | 2.5 | 86.2% | |

| 5 | 68.3% | ||

| 10 | 40.1% | ||

| 20 | 39.9% | ||

| IL-1β | 2.5 | 31.5% | |

| 5 | 27.7% | ||

| 10 | 0.6% | ||

| 20 | 0% | ||

| MCP-1 | 2.5 | 84.4% | |

| 5 | 50.3% | ||

| 10 | 45.1% | ||

| 20 | 42.2% |

Table 4: Effect of this compound on NF-κB Activation

| Cell Type/Model | This compound Treatment | Effect on NF-κB Pathway | Reference |

| LPS-stimulated RAW264.7 Macrophages | Dose-dependent | Inhibition of NF-κB transcriptional activity and IκBα phosphorylation/degradation | |

| Rat Model of Bleomycin-induced Pulmonary Fibrosis | 20, 40, 80 mg/kg for 4 weeks | Dose-dependent significant reduction in p-p65/p65 ratio | |

| Scopolamine-induced Murine Model | Not specified | Significant decrease in hippocampal phosphorylated p65 (Ser536) | |

| LPS-activated Primary Rat Microglia | 10 µmol/L | Significant inhibition of NF-κB p65 nuclear translocation |

Table 5: Effect of this compound on Peroxiredoxin 6

| Model | This compound Treatment | Effect on PRDX6 | Reference |

| Rat Model of Focal Cerebral Ischemia/Reperfusion | 20 and 40 mg/kg/day | Significant inhibition of PRDX6 expression and extracellular release |

Signaling Pathways and Experimental Workflows

TLR4 Signaling Pathway and this compound's Points of Intervention

The following diagram illustrates the canonical TLR4 signaling pathway and the proposed inhibitory actions of this compound.

Caption: this compound inhibits TLR4 signaling at multiple points.

Experimental Workflow for Investigating this compound's Effects

The following diagram outlines a typical experimental workflow to assess the impact of this compound on the TLR4/PRDX6 signaling pathway.

References

- 1. Chromatin immunoprecipitation analysis of NFκB transcriptional regulation by nuclear IκBα in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of TLR4/NF-κB signaling in the radioprotective effects of exogenous Prdx6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ameliorates neuroinflammation and brain injury in focal cerebral ischemia/reperfusion rats: involvement of inhibition of TLR4/peroxiredoxin 6 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Practical techniques for detection of Toll-like Receptor-4 (TLR4) in the human Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound modulates oxidative stress, apoptosis, and immunity to avoid pathological damages in bleomycin induced pulmonary fibrosis rats via inactivating TLR4/MyD88/NF-KB P65 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of Ligustilide in Glioma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioma, the most prevalent and aggressive form of primary brain tumor, presents a formidable challenge in oncology. The highly infiltrative nature of glioma cells and their inherent resistance to conventional therapies contribute to a grim prognosis for many patients. In the relentless pursuit of novel therapeutic agents, natural compounds have emerged as a promising reservoir of anti-cancer drug candidates. Among these, Ligustilide, a primary bioactive phthalide isolated from the rhizome of Angelica sinensis (Dong Quai) and other Apiaceae family plants, has garnered significant attention for its potential anti-tumor activities. This technical guide provides a comprehensive overview of the anti-cancer properties of this compound in the context of glioma, with a focus on its mechanisms of action, a summary of quantitative data, detailed experimental protocols, and a visual representation of the signaling pathways involved.

Mechanisms of Action: How this compound Combats Glioma

This compound exerts its anti-glioma effects through a multi-pronged approach, primarily by inhibiting cell proliferation, migration, and invasion, and by inducing programmed cell death (apoptosis).

Inhibition of Cell Proliferation

This compound has been demonstrated to significantly inhibit the growth of glioma cells in a dose-dependent manner.[1][2] Studies on the U251 human glioma cell line show a significant reduction in cell viability at concentrations ranging from 4 to 10 µg/mL.[1][2]

Induction of Apoptosis

A key mechanism underlying the anti-cancer effects of this compound is the induction of apoptosis. This is achieved through the modulation of key regulatory proteins in the apoptotic cascade. Specifically, this compound treatment leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical determinant for the cell to commit to apoptosis.

Inhibition of Cell Migration and Invasion

The invasive nature of glioma is a major obstacle to effective treatment. This compound has been shown to impede the migration and invasion of glioma cells. In U251 cells, this compound, both alone and in combination with the standard chemotherapeutic agent temozolomide (TMZ), markedly inhibits cell invasion. Furthermore, studies on T98G glioma cells have revealed that this compound's anti-migratory effect is associated with the downregulation of Rho GTPases, particularly RhoA, which are crucial regulators of the cytoskeletal rearrangements required for cell movement.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the anti-cancer effects of this compound in glioma.

| Cell Line | Assay | Parameter | This compound Concentration | Result | Reference |

| U251 | Cell Viability (CCK-8) | Growth Inhibition | 4-10 µg/mL | Significant dose-dependent inhibition | |

| T98G | Cell Migration | Inhibition of Migration | 5 µM | Significant reduction in cell migration |

Table 1: In Vitro Efficacy of this compound on Glioma Cell Lines

| Protein | Cell Line | Effect of this compound | Reference |

| p-PI3K | U251 | Decreased expression | |

| p-Akt | U251 | Decreased expression | |

| Bcl-2 | U251 | Decreased expression | |

| Bax | U251 | Increased expression | |

| RhoA | T98G | Decreased expression | |

| Rac1 | T98G | Milder decrease in expression | |

| Cdc42 | T98G | Milder decrease in expression |

Table 2: Effect of this compound on Key Signaling Proteins in Glioma Cells

| Animal Model | Treatment | Tumor Type | Outcome | Reference |

| Mouse Xenograft | Angelica sinensis extract (500 mg/kg s.c.) | Glioblastoma | Reduced tumor size (155.1± 56.4 mm³) compared to controls (849.9 ±150.1 mm³) at day 38 | |

| Rat Model | This compound (20 mg/kg daily, oral) | Ehrlich Solid Carcinoma | Reduced tumor volume and weight by about 60%; Increased mean survival time from 26 to 41 days |

Table 3: In Vivo Anti-Tumor Effects of this compound

Signaling Pathways Modulated by this compound in Glioma

The anti-cancer effects of this compound in glioma are orchestrated through the modulation of specific signaling pathways. The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, has been identified as a primary target.

The PI3K/Akt Signaling Pathway

This compound inhibits the phosphorylation of both PI3K and Akt, leading to the inactivation of this pro-survival pathway. This, in turn, influences the expression of downstream targets like the Bcl-2 family of proteins, thereby promoting apoptosis.

References

Unveiling the Senolytic Potential of Ligustilide: A Technical Guide to its Activity in Cellular Senescence Models

For Immediate Release

This technical guide provides an in-depth analysis of the senolytic activity of Ligustilide, a natural compound isolated from Angelica acutiloba, in various cellular senescence models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of senolytics in age-related diseases. Herein, we present a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound's selective elimination of senescent cells.

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, contributes to aging and a variety of age-related pathologies through the secretion of a pro-inflammatory secretome known as the Senescence-Associated Secretory Phenotype (SASP). Senolytics are a class of drugs that selectively induce apoptosis in senescent cells, offering a promising therapeutic strategy to combat age-related decline. This compound, a major phthalide derivative from Angelica acutiloba, has emerged as a novel natural senolytic compound.[1][2] This guide summarizes the current scientific evidence demonstrating this compound's efficacy in eliminating senescent cells, particularly in models of skin aging and liver fibrosis, through the induction of apoptosis and modulation of key signaling pathways.

Data Presentation: Quantitative Effects of this compound on Senescent Cells

The senolytic activity of this compound has been quantified across several key markers of cellular senescence and apoptosis. The following tables summarize the significant findings from studies on human dermal fibroblasts (HDFs) induced into replicative senescence (RS) or radiation-induced senescence (RaS).

| Table 1: Effect of this compound on Senescent Cell Viability and Proliferation | |||

| Parameter | Senescence Model | This compound Concentration | Observation |

| Cell Viability | Replicative Senescence (RS) | 50 µM | Selective reduction in viability of senescent cells, with minimal effect on non-senescent cells.[1] |

| Radiation-Induced Senescence (RaS) | 50 µM | Significant decrease in the viability of senescent HDFs.[1] | |

| BrdU-positive Cells (Proliferation) | Replicative Senescence (RS) | Not specified in abstract | A significant decrease in the percentage of BrdU-positive cells was observed in senescent cultures, and this compound selectively targeted these non-proliferating senescent cells.[1] |

| Table 2: Effect of this compound on Senescence and Apoptosis Markers | |||

| Marker | Senescence Model | This compound Concentration | Quantitative Change |

| SA-β-Galactosidase Positive Cells | Replicative Senescence (RS) | Not specified in abstract | Significant decrease in the percentage of SA-β-Gal positive cells. |

| TUNEL-positive Cells (Apoptosis) | Replicative Senescence (RS) | Not specified in abstract | A large number of TUNEL-positive apoptotic senescent cells were observed. |

| Annexin V-positive Cells (Early Apoptosis) | Replicative Senescence (RS) | Not specified in abstract | Significant increase in early apoptotic cells observed after 8 hours, with a continued increase up to 72 hours. |

| Cleaved Caspase-3 | Replicative Senescence (RS) | Not specified in abstract | Increased levels of this apoptosis-promoting marker. |

| Bcl-xL | Replicative Senescence (RS) | Not specified in abstract | Decreased levels of this anti-apoptotic protein. |

| Table 3: Effect of this compound on the Senescence-Associated Secretory Phenotype (SASP) | |||

| SASP Component | Senescence Model | This compound Concentration | Observation |

| IL-1α (Protein) | Replicative Senescence (RS) | Not specified in abstract | Significantly reduced levels. |

| IL-6 (Protein) | Replicative Senescence (RS) | Not specified in abstract | Significantly reduced levels. |

| MMP-3 (Protein) | Replicative Senescence (RS) | Not specified in abstract | Significantly reduced levels. |

| MMP-9 (Protein) | Replicative Senescence (RS) | Not specified in abstract | Significantly reduced levels. |

Signaling Pathways of this compound-Induced Senolysis

This compound's senolytic activity is mediated through the induction of a caspase-3-dependent apoptotic pathway. Furthermore, in the context of liver fibrosis, its ability to induce senescence in activated hepatic stellate cells involves the p53 signaling pathway and a mechanism involving cytoskeletal disruption leading to the activation of the cGAS-STING pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols employed in the study of this compound's senolytic activity.

Induction of Cellular Senescence in Human Dermal Fibroblasts (HDFs)

-

Replicative Senescence (RS):

-

Culture primary HDFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Passage the cells serially at a 1:4 ratio upon reaching 80-90% confluency.

-

Continue passaging until the cells exhibit a cessation of proliferation, typically at a high passage number (e.g., >P40), along with a flattened and enlarged morphology.

-

Confirm the senescent phenotype by Senescence-Associated β-Galactosidase (SA-β-Gal) staining.

-

-

Ionizing Radiation-Induced Senescence (RaS):

-

Culture HDFs to approximately 80% confluency.

-

Expose the cells to a single dose of 10-20 Gy of X-ray irradiation.

-

Culture the irradiated cells for 7-10 days to allow for the development of the senescent phenotype.

-

Confirm senescence using SA-β-Gal staining and analysis of senescence markers like p21.

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

-

Wash the cultured cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells at 37°C (without CO₂) overnight with the staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.

-

Observe the cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.

Cell Viability Assay

-

Plate senescent and non-senescent HDFs in 96-well plates.

-

Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 72 hours.

-

Assess cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay according to the manufacturer's instructions.

Apoptosis Assays

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Culture and treat senescent HDFs with this compound on coverslips.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.

-

Perform the TUNEL assay using a commercially available kit according to the manufacturer's protocol to label the 3'-hydroxyl ends of fragmented DNA.

-

Visualize the TUNEL-positive (apoptotic) cells using fluorescence microscopy.

-

-

Annexin V/Propidium Iodide (PI) Staining:

-

Harvest the this compound-treated and control cells.

-

Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

-

Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, Bcl-xL, p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Analysis of SASP Factors

-

Collect the conditioned media from this compound-treated and control senescent cells.

-

Quantify the levels of secreted SASP proteins such as IL-1α, IL-6, MMP-3, and MMP-9 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Experimental Workflow Diagram

Conclusion

The data and protocols presented in this technical guide provide a robust framework for understanding and further investigating the senolytic properties of this compound. Its ability to selectively eliminate senescent cells through apoptosis, coupled with the inhibition of the pro-inflammatory SASP, positions this compound as a compelling candidate for the development of novel senotherapeutic interventions for skin aging and other age-related diseases. Future research should focus on elucidating the complete molecular mechanism of action and evaluating its efficacy and safety in preclinical and clinical settings.

References

The Antioxidant Properties of Ligustilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligustilide, a primary bioactive phthalide found in several medicinal plants such as Angelica sinensis, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's antioxidant effects, focusing on its role as a robust activator of the Nrf2 signaling pathway. This document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for assessing its antioxidant capacity, and presents visual representations of the involved signaling pathways and experimental workflows to facilitate further research and drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound has emerged as a promising therapeutic agent due to its ability to mitigate oxidative stress and inflammation. Its neuroprotective effects are particularly well-documented and are largely attributed to its antioxidant and anti-inflammatory activities. This guide delves into the core antioxidant mechanisms of this compound, providing a comprehensive resource for researchers in the field.

Core Antioxidant Mechanism: Activation of the Nrf2-ARE Pathway

The primary mechanism through which this compound exerts its antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2][3] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5]

Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, this interaction is disrupted. This compound is believed to induce conformational changes in Keap1, possibly through interaction with its reactive cysteine residues, leading to the dissociation of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of phase II detoxifying and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling.

The upregulation of these genes enhances the cell's capacity to neutralize ROS, detoxify harmful electrophiles, and maintain redox homeostasis, thereby conferring protection against oxidative damage.

Signaling Pathway Diagram

Caption: Nrf2-ARE Signaling Pathway Activation by this compound.

Quantitative Data on Antioxidant Effects

The antioxidant efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key findings on its impact on cell viability under oxidative stress and its modulation of antioxidant enzyme activity and oxidative stress markers.

Table 1: Effect of this compound on Cell Viability in Oxidative Stress Models

| Cell Line | Stressor | This compound Concentration | Outcome | Reference |

| HUVECs | H₂O₂ (1.25 mM) | 12.5 µM | Increased cell survival to 51.22% | |

| HUVECs | H₂O₂ (1.25 mM) | 50 µM | Increased cell survival to 65.81% | |

| PC12 cells | H₂O₂ | Not specified | Attenuated cell death |

Table 2: Effect of this compound on Antioxidant Enzyme Activity and Oxidative Stress Markers

| Model System | This compound Treatment | SOD Activity | GPx Activity | CAT Activity | MDA Levels | Reference |

| HUVECs + H₂O₂ | 25 µM | Increased to 29.43 U/mgprot | - | - | Decreased to 6.11 nmol/mL | |

| HUVECs + H₂O₂ | 50 µM | Increased to 77.14 U/mgprot | - | - | Decreased to 5.09 nmol/mL | |

| HUVECs + H₂O₂ | 100 µM | Increased to 96.66 U/mgprot | - | - | Decreased to 4.50 nmol/mL | |

| SAMP8 mice | 10 mg/kg/day & 20 mg/kg/day | Increased | Increased | - | Significantly reduced | |

| HFD-fed Ldlr-/- mice | 20 mg/kg | Increased | - | - | Alleviated lipid peroxidation |

Note: "-" indicates data not reported in the cited study.

Table 3: Free Radical Scavenging Activity of this compound Derivatives

| Compound | Assay | IC₅₀ Value | Reference |

| cis-Z,Z'-3a.7a',7a.3a'-dihydroxythis compound | H₂O₂-induced HUVEC injury | 15.14 µM | |

| Z-ligustilide | H₂O₂-induced HUVEC injury | 0.55 µM |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This protocol describes the visualization of Nrf2 translocation from the cytoplasm to the nucleus upon treatment with this compound.

Experimental Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. Z-Ligustilide protects vascular endothelial cells from oxidative stress and rescues high fat diet-induced atherosclerosis by activating multiple NRF2 downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Z-ligustilide activates the Nrf2/HO-1 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism activating Nrf2-Keap1 pathway in regulation of adaptive response to electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ligustilide's Effect on Mitochondrial Dysfunction in Aging: A Technical Guide

Executive Summary

Mitochondrial dysfunction is a fundamental hallmark of the aging process, contributing to a decline in cellular energy production, an increase in oxidative stress, and the initiation of apoptotic pathways. These age-related mitochondrial impairments are strongly implicated in the pathogenesis of neurodegenerative diseases. Ligustilide (LIG), a primary bioactive phthalide compound derived from medicinal plants such as Angelica sinensis, has emerged as a promising therapeutic agent with potent neuroprotective properties. This document provides a comprehensive technical overview of the mechanisms through which this compound ameliorates mitochondrial dysfunction in the context of aging. It consolidates quantitative data from preclinical studies, details key experimental methodologies, and visualizes the core signaling pathways involved. The evidence presented underscores this compound's potential to restore mitochondrial homeostasis by modulating mitochondrial dynamics, enhancing bioenergetics, reducing oxidative damage, and activating critical signaling cascades like AMPK and PKA/AKAP1.

Introduction: The Central Role of Mitochondrial Dysfunction in Aging

The aging process is characterized by a progressive decline in physiological function, making organisms more susceptible to disease and death. At the cellular level, one of the most consistent and critical alterations occurs within the mitochondria. As the primary sites of ATP synthesis and cellular respiration, mitochondria are indispensable for cellular function. However, with age, mitochondria often become dysfunctional, exhibiting reduced respiratory capacity, impaired ATP production, and increased generation of reactive oxygen species (ROS). This state of mitochondrial decline contributes significantly to the aging phenotype and the onset of age-related pathologies, particularly neurodegenerative disorders like Alzheimer's disease.[1] Key features of mitochondrial dysfunction in aging include an imbalance in mitochondrial dynamics (fission and fusion), compromised bioenergetics, elevated oxidative stress, and defects in quality control mechanisms like mitophagy.

This compound: A Natural Compound Targeting Mitochondrial Health

This compound (LIG), with the chemical formula C12H14O2, is the main active component in traditional medicinal herbs like Angelica sinensis and Ligusticum chuanxiong.[2][3] It is known to readily cross the blood-brain barrier, allowing it to exert direct effects on the central nervous system.[1] A growing body of research highlights its neuroprotective, anti-inflammatory, anti-apoptotic, and antioxidant properties.[4] Recent studies have focused on its ability to specifically counteract age-related mitochondrial decay, making it a molecule of significant interest for gerontological and neuroscientific research.

Core Mechanisms: How this compound Ameliorates Mitochondrial Dysfunction

Modulation of Mitochondrial Dynamics: Fission and Fusion

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their structural and functional integrity. In aging and neurodegenerative models, this balance is often disrupted, leading to mitochondrial fragmentation and dysfunction. This compound has been shown to restore this crucial equilibrium.

In the senescence-accelerated mouse prone 8 (SAMP8) model of aging, this compound treatment effectively rebalances mitochondrial dynamics. It achieves this by significantly decreasing the levels of phosphorylated Dynamin-related protein 1 (P-Drp1), a key regulator of mitochondrial fission, while simultaneously increasing the expression of Mitofusin-1 (Mfn1) and Mitofusin-2 (Mfn2), proteins essential for mitochondrial fusion. This shift from a pro-fission to a pro-fusion state helps preserve the integrity of the mitochondrial network, which is critical for efficient energy production and cellular health.

Enhancement of Bioenergetics and Reduction of Oxidative Stress

A direct consequence of improved mitochondrial structure is enhanced functional capacity. Studies demonstrate that this compound treatment leads to a significant increase in intracellular ATP levels in the hippocampus of aged mice, indicating a restoration of mitochondrial energy-producing capability.

Furthermore, this compound exerts potent antioxidant effects. It mitigates oxidative stress by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while concurrently boosting the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX). This dual action of restoring energy supply while neutralizing harmful ROS is central to its neuroprotective effects.

Inhibition of Mitochondria-Mediated Apoptosis

Mitochondrial dysfunction is a potent trigger for the intrinsic apoptotic pathway. By stabilizing mitochondrial function, this compound effectively inhibits this process. It has been shown to decrease the pro-apoptotic Bax/Bcl-2 ratio and reduce the expression of cleaved Caspase-3, a key executioner caspase in the apoptotic cascade. This anti-apoptotic action helps prevent neuronal loss associated with aging and neurodegenerative conditions.

Key Signaling Pathways Modulated by this compound

This compound's beneficial effects on mitochondria are orchestrated through the modulation of several critical intracellular signaling pathways.

Activation of the AMPK Pathway

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Its activation signals a low-energy state, triggering responses to restore energy balance, including promoting mitochondrial respiration and biogenesis. This compound treatment has been consistently shown to increase the phosphorylation and activation of AMPK in both in vivo aging models and in vitro cell models of mitochondrial stress. Activated AMPK can, in turn, influence mitochondrial dynamics and function, representing a primary mechanism for this compound's action.

PKA/AKAP1 Signaling Pathway

In Alzheimer's disease models, this compound has been found to alleviate mitochondrial dysfunction via the PKA/AKAP1 signaling pathway. cAMP-dependent protein kinase A (PKA) and A-kinase anchor protein 1 (AKAP1) are crucial for maintaining mitochondrial integrity and function. This compound treatment upregulates this pathway, which helps to ameliorate the imbalance between mitochondrial fission and fusion and reduce oxidative stress.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating this compound's effects on mitochondrial parameters in aging and related disease models.

Table 1: In Vivo Effects of this compound in SAMP8 Mice

| Parameter | Control (SAMR1) | Aging Model (SAMP8) | This compound (10 mg/kg/d) | This compound (20 mg/kg/d) | Reference |

|---|---|---|---|---|---|

| Mitochondrial Dynamics | |||||

| Mfn1 Protein Level | Baseline | Decreased | Increased vs. SAMP8 | Increased vs. SAMP8 | |

| Mfn2 Protein Level | Baseline | Decreased | Increased vs. SAMP8 | Increased vs. SAMP8 | |

| P-Drp1 Protein Level | Baseline | Increased | Decreased vs. SAMP8 | Decreased vs. SAMP8 | |

| Bioenergetics & Oxidative Stress | |||||

| ATP Content | Baseline | Decreased | Increased vs. SAMP8 | Increased vs. SAMP8 | |

| MDA Level | Baseline | Increased | Decreased vs. SAMP8 | Decreased vs. SAMP8 | |

| SOD Activity | Baseline | Decreased | Increased vs. SAMP8 | Increased vs. SAMP8 | |

| GSH-Px Activity | Baseline | Decreased | Increased vs. SAMP8 | Increased vs. SAMP8 | |

| Signaling |

| P-AMPK Protein Level | Baseline | Decreased | Increased vs. SAMP8 | Increased vs. SAMP8 | |

Table 2: In Vitro Effects of this compound on HT22 Cells

| Condition | Parameter | Control | H₂O₂ / Rotenone | This compound Pretreatment | Reference |

|---|---|---|---|---|---|

| H₂O₂ Model | Mfn1 Protein Level | Baseline | Decreased | Increased vs. H₂O₂ | |

| Mfn2 Protein Level | Baseline | Decreased | Increased vs. H₂O₂ | ||

| P-Drp1 Protein Level | Baseline | Increased | Decreased vs. H₂O₂ | ||

| P-AMPK Protein Level | Baseline | Decreased | Increased vs. H₂O₂ | ||

| Rotenone Model | Mfn1 Protein Level | Baseline | Decreased | Increased vs. Rotenone | |

| Mfn2 Protein Level | Baseline | Decreased | Increased vs. Rotenone | ||

| P-Drp1 Protein Level | Baseline | Increased | Decreased vs. Rotenone |

| | P-AMPK Protein Level | Baseline | Decreased | Increased vs. Rotenone | |

Detailed Experimental Protocols

Animal Model and Drug Administration (SAMP8 Mice)

-

Model: Senescence-accelerated mouse prone 8 (SAMP8) and the corresponding senescence-accelerated mouse resistant 1 (SAMR1) as a control.

-

Grouping: Mice are typically divided into a control group (SAMR1), an aging model group (SAMP8), and two or more this compound treatment groups (e.g., 10 mg/kg/day and 20 mg/kg/day).

-

Administration: this compound, dissolved in a vehicle such as corn oil, is administered daily via oral gavage for a specified period (e.g., 3 months).

-

Behavioral Testing: Cognitive function is assessed using a battery of tests including the Morris water maze (for spatial learning and memory), novel object recognition task, and elevated plus maze.

Western Blot Analysis

-

Tissue Preparation: Following euthanasia, hippocampal tissues are rapidly dissected and homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the supernatant is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) per sample are separated by SDS-PAGE on polyacrylamide gels (e.g., 10-12%).

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Mfn1, Mfn2, P-Drp1, P-AMPK, β-actin).

-

Detection: After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry software.

Oxidative Stress and ATP Assays

-

Sample Preparation: Hippocampal tissue homogenates are prepared as described for Western blotting.

-

MDA Assay: Malondialdehyde (MDA) levels are measured using a commercial kit, typically based on the thiobarbituric acid reactive substances (TBARS) method.

-

SOD and GSH-Px Assays: The activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) are determined using specific commercial assay kits according to the manufacturer's instructions.

-

ATP Assay: ATP content is measured using a luciferase-based bioluminescence assay kit, where the light emitted is proportional to the ATP concentration.

Conclusion and Future Directions

The collective evidence strongly supports the role of this compound as a potent modulator of mitochondrial function in the context of aging. By rebalancing mitochondrial dynamics, enhancing bioenergetics, mitigating oxidative stress, and activating the AMPK signaling pathway, this compound addresses several core aspects of age-related cellular decline. These mechanisms provide a solid foundation for its observed benefits in improving cognitive function in preclinical aging models.

Future research should aim to further elucidate the upstream targets of this compound and explore its interaction with other critical aging pathways, such as mitophagy and sirtuin activation. While promising, this compound's poor stability and bioavailability present challenges for clinical translation. Therefore, the development of novel formulations, such as liposome-packaged this compound, will be crucial for realizing its therapeutic potential in treating age-related neurodegenerative diseases. Clinical trials are necessary to validate these preclinical findings in human subjects.

References

- 1. This compound improves aging-induced memory deficit by regulating mitochondrial related inflammation in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. mdpi.com [mdpi.com]

- 4. Enhancing mitophagy by this compound through BNIP3-LC3 interaction attenuates oxidative stress-induced neuronal apoptosis in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

EGR1: A Direct Molecular Target of Ligustilide - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the direct molecular interaction between Ligustilide, a bioactive phthalide from Angelica sinensis, and Early Growth Response 1 (EGR1), a crucial transcription factor implicated in a myriad of cellular processes. This document synthesizes key findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows. The evidence strongly supports EGR1 as a direct molecular target of this compound, offering a promising avenue for therapeutic intervention in EGR1-driven pathologies.

Introduction

This compound, a primary bioactive constituent of traditional medicinal herbs such as Angelica sinensis (Danggui) and Ligusticum chuanxiong, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects. Early Growth Response 1 (EGR1), a zinc-finger transcription factor, plays a pivotal role in cell proliferation, differentiation, and apoptosis. Dysregulation of EGR1 is associated with numerous diseases, including cancer and inflammatory disorders. Recent research has identified a direct interaction between this compound and EGR1, positioning EGR1 as a druggable target for this natural compound. This guide delves into the molecular intricacies of this interaction, providing researchers and drug development professionals with a detailed understanding of the underlying science.

This compound's Direct Engagement with EGR1: Quantitative Data

The direct binding of this compound to EGR1 has been experimentally validated through multiple biophysical and cellular assays. A key study by Li et al. (2025) demonstrated this interaction, identifying the specific binding site and confirming target engagement in a cellular context.[1] While the precise equilibrium dissociation constant (Kd) from Surface Plasmon Resonance (SPR) analysis is not publicly available in the cited literature, the collective evidence from several assays robustly supports a direct and specific interaction.

Table 1: Summary of this compound-EGR1 Interaction Data

| Parameter | Method | Observation | Reference |

| Binding Confirmation | Cellular Thermal Shift Assay (CETSA) | This compound treatment increased the thermal stability of EGR1 in cell lysates, indicating direct binding. | [1] |

| Drug Affinity Responsive Target Stability (DARTS) | This compound protected EGR1 from pronase-induced degradation in a dose-dependent manner, confirming interaction. | [1] | |

| Surface Plasmon Resonance (SPR) | Real-time analysis showed a direct binding interaction between this compound and purified EGR1 protein. | [1] | |

| Binding Site | Molecular Docking & Mutagenesis | Computational modeling predicted, and mutagenesis confirmed, that this compound binds to the His386 residue of EGR1. | [1] |

The EGR1-ADAM17-TNF-α Signaling Axis: A Target of this compound

This compound's engagement of EGR1 has significant downstream functional consequences. Research indicates that by binding to EGR1, this compound inhibits its transcriptional activity, specifically targeting the promoter of A Disintegrin and Metalloproteinase 17 (ADAM17). This inhibition leads to a reduction in the expression of ADAM17, a key enzyme responsible for the shedding of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine.

References

The Pharmacokinetic and Metabolic Profile of Z-Ligustilide in Rats: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-ligustilide, a primary bioactive phthalide compound isolated from medicinal plants such as Angelica sinensis and Ligusticum chuanxiong, has garnered significant attention for its wide spectrum of pharmacological activities. These include neuroprotective, anti-inflammatory, antioxidant, and anticancer effects. Despite its therapeutic potential, the clinical application of Z-ligustilide is hampered by its poor oral bioavailability, largely attributed to extensive first-pass metabolism. A thorough understanding of its pharmacokinetic (PK) and metabolic fate in preclinical models, such as rats, is crucial for optimizing its therapeutic efficacy and guiding the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Z-ligustilide in rats, summarizing key quantitative data, detailing experimental methodologies, and visualizing metabolic and experimental workflows.

Pharmacokinetics of Z-Ligustilide in Rats

The pharmacokinetic profile of Z-ligustilide in rats has been investigated following both intravenous (i.v.) and oral (p.o.) administration. These studies consistently demonstrate that Z-ligustilide is rapidly absorbed and eliminated, with a significant portion of the orally administered dose being metabolized before reaching systemic circulation.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Z-ligustilide in Sprague-Dawley rats from various studies.

Table 1: Pharmacokinetic Parameters of Z-Ligustilide after Intravenous Administration in Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| 12.5 | - | - | 1389.7 ± 210.4 | 1.8 ± 0.3 | - | [1][2][3][4][5] |

| 25 | - | - | 2890.5 ± 450.2 | 2.1 ± 0.4 | - | |

| 50 | - | - | 5880.3 ± 980.1 | 2.5 ± 0.5 | - |

Note: Cmax and Tmax are not typically reported for intravenous bolus administration as the maximum concentration is achieved at time zero.

Table 2: Pharmacokinetic Parameters of Z-Ligustilide after Oral Administration in Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Absolute Bioavailability (%) | Reference |

| 12.5 | 992.6 ± 150.8 | 0.25 ± 0.1 | 991.5 ± 180.3 | 2.3 ± 0.4 | 71.36 | |

| 25 | 1890.4 ± 310.2 | 0.25 ± 0.1 | 1975.3 ± 350.6 | 2.6 ± 0.5 | 68.26 | |

| 50 | 3850.1 ± 620.5 | 0.5 ± 0.2 | 4430.7 ± 780.9 | 2.9 ± 0.6 | 75.44 | |

| 500 | 1500 ± 200 | 0.65 ± 0.07 | 34000 ± 6000 | - | 2.6 |

It is important to note the significant discrepancy in the reported oral bioavailability between different studies, which may be attributed to variations in vehicle formulation, analytical methodology, and animal strain.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the typical experimental protocols employed in the pharmacokinetic and metabolic studies of Z-ligustilide in rats.

Pharmacokinetic Study Protocol

A representative experimental workflow for a pharmacokinetic study of Z-ligustilide in rats is depicted below.

Caption: Workflow of a typical pharmacokinetic study of Z-ligustilide in rats.

1. Animal Model:

-

Species: Male Sprague-Dawley rats, weighing approximately 220 ± 20 g, are commonly used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22-24°C, 40-60% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Fasting: Rats are typically fasted for 12 hours prior to drug administration, with free access to water.

2. Drug Preparation and Administration:

-

Formulation: Z-ligustilide is often dissolved in a vehicle such as a mixture of ethanol, Tween 80, and 0.9% saline for both oral and intravenous administration.

-

Dosing: Doses ranging from 12.5 to 50 mg/kg are used for both intravenous and oral routes. A higher oral dose of 500 mg/kg has also been reported.

3. Blood Sampling:

-

Collection: Blood samples (approximately 0.3 mL) are collected at predetermined time points via the retro-orbital venous plexus or tail vein.

-

Time Points (Intravenous): Typical time points include 0.08, 0.25, 0.5, 0.75, 1, 2, 3, 5, 8, 12, and 24 hours post-dosing.

-

Time Points (Oral): Typical time points include 0.08, 0.17, 0.25, 0.5, 0.75, 1, 2, 3, 5, 8, 12, and 24 hours post-dosing.

-

Processing: Plasma is separated by centrifugation (e.g., 4500 x g for 10 minutes) and stored at -80°C until analysis.

4. Analytical Methods:

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):

-

Extraction: Liquid-liquid extraction with a solvent like dichloromethane is commonly used to isolate Z-ligustilide from plasma.

-

Chromatographic Separation: A C18 column is typically used with a mobile phase consisting of acetonitrile and water.

-

Detection: Fluorescence detection is employed with specific excitation and emission wavelengths for Z-ligustilide and an internal standard.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Extraction: Headspace single-drop microextraction (HS-SDME) or liquid-liquid extraction with a solvent mixture like n-hexane-ether can be used.

-

Analysis: The extracted sample is analyzed by GC-MS, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-